molecular formula C28H33N7O6S B11541246 2-{(2E)-2-[4-(4-benzylpiperazin-1-yl)-3-nitrobenzylidene]hydrazinyl}-N,N-diethyl-5-nitrobenzenesulfonamide

2-{(2E)-2-[4-(4-benzylpiperazin-1-yl)-3-nitrobenzylidene]hydrazinyl}-N,N-diethyl-5-nitrobenzenesulfonamide

Cat. No.: B11541246
M. Wt: 595.7 g/mol
InChI Key: NNGZYXBCTDJZAE-ZTKZIYFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2E)-2-{[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N,N-DIETHYL-5-NITROBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzylpiperazine moiety, nitrophenyl group, and sulfonamide functionality, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-{[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N,N-DIETHYL-5-NITROBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzylpiperazine intermediate, followed by the introduction of the nitrophenyl group through nitration reactions. The final step involves the formation of the sulfonamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylpiperazine moiety.

    Reduction: The nitro groups present in the compound can be reduced to amines under suitable conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives of the benzylpiperazine moiety.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its functional groups.

Medicine

In medicine, the compound may have potential as a therapeutic agent. Its sulfonamide group is known for its antibacterial properties, and the benzylpiperazine moiety may interact with neurotransmitter receptors.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-{[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N,N-DIETHYL-5-NITROBENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The benzylpiperazine moiety may bind to neurotransmitter receptors, while the sulfonamide group can inhibit bacterial enzymes. The nitrophenyl group may participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-[(2E)-2-{[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-3-(TRIFLUOROMETHYL)QUINOXALINE: This compound shares the benzylpiperazine and nitrophenyl groups but differs in the quinoxaline moiety.

    2-[(2E)-2-{[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N,N-DIMETHYL-5-NITROBENZENE-1-SULFONAMIDE: Similar structure but with dimethyl instead of diethyl groups.

Uniqueness

The uniqueness of 2-[(2E)-2-{[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N,N-DIETHYL-5-NITROBENZENE-1-SULFONAMIDE lies in its combination of functional groups, which provide a wide range of reactivity and potential applications. The presence of both nitro and sulfonamide groups makes it particularly versatile for chemical and biological studies.

Properties

Molecular Formula

C28H33N7O6S

Molecular Weight

595.7 g/mol

IUPAC Name

2-[(2E)-2-[[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]methylidene]hydrazinyl]-N,N-diethyl-5-nitrobenzenesulfonamide

InChI

InChI=1S/C28H33N7O6S/c1-3-33(4-2)42(40,41)28-19-24(34(36)37)11-12-25(28)30-29-20-23-10-13-26(27(18-23)35(38)39)32-16-14-31(15-17-32)21-22-8-6-5-7-9-22/h5-13,18-20,30H,3-4,14-17,21H2,1-2H3/b29-20+

InChI Key

NNGZYXBCTDJZAE-ZTKZIYFRSA-N

Isomeric SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N/N=C/C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4)[N+](=O)[O-]

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NN=CC2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.